molecular formula C8H9Cl2NO2 B1429204 2,6-Dichloro-3,5-dimethoxyaniline CAS No. 872509-56-3

2,6-Dichloro-3,5-dimethoxyaniline

Cat. No. B1429204
M. Wt: 222.07 g/mol
InChI Key: LCQFHEIDCMPNAN-UHFFFAOYSA-N
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Description

“2,6-Dichloro-3,5-dimethoxyaniline”, also known as dichloroaniline, is a chemical compound with the molecular formula C8H9Cl2NO2 . It is an organic compound belonging to the aniline family . It is primarily used as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals . The compound is a clear, highly hygroscopic white crystalline powder .


Molecular Structure Analysis

The molecular weight of “2,6-Dichloro-3,5-dimethoxyaniline” is 222.07 . The InChI code for the compound is 1S/C8H9Cl2NO2/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3H,11H2,1-2H3 .


Physical And Chemical Properties Analysis

“2,6-Dichloro-3,5-dimethoxyaniline” has a molecular weight of 222.07 . It is a clear, highly hygroscopic white crystalline powder . The compound has a boiling point of 320℃ and a density of 1.357 . It is stored at room temperature .

Scientific Research Applications

Chemical and Electrochemical Syntheses

2,6-Dichloro-3,5-dimethoxyaniline, and its derivatives, have been studied for their potential in chemical and electrochemical syntheses. For instance, poly(2,5-dimethoxyaniline) (PDMA) has been obtained through chemical oxidation and electro-oxidation, demonstrating properties like efficient catalysis of the proton-dependent benzoquinone-hydroquinone couple (Storrier, Colbran, & Hibbert, 1994). Another study reported on the electrochemical polymerization of 2,5-dimethoxyaniline on glassy carbon electrodes, highlighting its application in detecting amino acids (Zeng, Li, & Wang, 2019).

Novel Compounds Synthesis

The compound's derivatives have also been used in synthesizing novel compounds. For instance, the reaction of 1,2-indanedione with 3,5-dimethoxyaniline resulted in various products useful for different applications (Taylor, Carroll, & Joullié, 1999).

Green Chemistry Applications

In the realm of green chemistry, nanostructured poly(2,5-dimethoxyaniline) powder has been synthesized, showing high electrical conductivity and charge storage capacity (Jain et al., 2010). This indicates its potential application in energy storage devices.

Antimicrobial Activities

Research also indicates the antimicrobial potential of 2,6-dimethoxy-1,4-benzoquinone, a structurally related analogue, against various food-borne bacteria (Park, Shim, & Lee, 2014). This suggests potential applications in food preservation and safety.

Electrochemical Performance in Energy Storage

Studies on poly(2,5-dimethoxyaniline) have shown promising results in terms of its electrochemical performance in hybrid supercapacitors, indicating its utility in energy storage solutions (Palaniappan, Prabhu Gnanakan, Lee, & Manisankar, 2011).

Safety And Hazards

“2,6-Dichloro-3,5-dimethoxyaniline” is considered to be moderately toxic and can cause irritation to the skin, eyes, and respiratory system upon exposure . It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2,6-dichloro-3,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO2/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQFHEIDCMPNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1Cl)N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3,5-dimethoxyaniline

Synthesis routes and methods I

Procedure details

A solution of N-(2,6-dichloro-3,5-dimethoxy-phenyl)-acetamide (3.6 g, 13.7 mmol) in EtOH (130 mL) and KOH (2M, 75 mL) was heated to reflux for 24 hours. The reaction was cooled to 0° C. and stirred for 1 hour at this temperature. The precipitate was filtered and dried to obtain the title compound (2.3 g, yield: 76%). 1H-NMR (400 MHz, CDCl3) δ 3.90 (s, 6H), 4.57 (bs, 2H), 6.05 (s, 1H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
76%

Synthesis routes and methods II

Procedure details

To a solution of N-(2,6-dichloro-3,5-dimethoxy-phenyl)-acetamide (34.5 g, 264 mmol) in ethanol (1.3 L), 2M KOH (0.72 L) is added. Then, the reaction mixture is heated to reflux, stirred for 44 h at reflux, then allowed to cool to RT. The resulting suspension is cooled to 0° C. stirred for 1 h, and filtered. The residue is washed with a small portion of cold EtOH/H2O (1:1) and with cold H2O till neutrality, and dried to provide the title compound as a white solid: ESI-MS: 222.0/224.0 [MH]+, TLC: Rf=0.52 (Hex/EtOAc, 1:1).
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One
Name
Quantity
0.72 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of N-(2,6-Dichloro-3,5-dimethoxy-phenyl)-acetamide 15 (6.50 g, 24.61 mmol) in mixture of EtOH (80 mL) and water (30 mL), is added KOH (20 g) and stirred 2 days at 80° C. After the solvent (EtOH) is removed on vacuum, water (˜15 mL) is added, a white solid is collected by filtration and washed with water, dried to give final product 16: 1H NMR 600 MHz (CDCl3) δ 6.03 (s, 1H), 4.55 (s, 2H), 3.88 (s, 6H); MS m/z 222.00 (M+1).
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a suspension of N-(2,6-dichloro-3,5-dimethoxy-phenyl)-acetamide (f) (6.50 g, 24.61 mmol) in a mixture of EtOH (80 mL) and water (30 mL), KOH (20 g) is added, and the mixture is stirred 2 days at 80° C. After the solvent (EtOH) is removed under vacuum, water (˜15 mL) is added, and a white solid is collected by filtration and washed with water and dried to give final product g: 1H NMR 600 MHz (CDCl3) δ 6.03 (s, 1H), 4.55 (s, 2H), 3.88 (s, 6H); MS m/z 222.00 (M+1).
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2,6-Dichloro-3,5-dimethoxyaniline

Citations

For This Compound
6
Citations
SS Ryu, Y Nam, N Kim, I Shin, E Jeon… - Journal of Medicinal …, 2022 - ACS Publications
Although FGFR inhibitors hold promise in treating various cancers, resistance to the FGFR inhibitors caused by acquired secondary mutations has emerged. To discover novel FGFR …
Number of citations: 3 pubs.acs.org
YM Liu, CH Chen, TK Yeh, JP Liou - Future Medicinal Chemistry, 2019 - Future Science
Aim: Bladder cancer is a highly recurrent urologic malignancy with limited treatment approaches. Previously, we reported compound 11 is a FGFR3 inhibitor with significant antibladder …
Number of citations: 9 www.future-science.com
R Rezende Miranda, Y Fu, X Chen… - Journal of Medicinal …, 2020 - ACS Publications
Abnormal activation of the fibroblast growth factor 19 (FGF19)/fibroblast growth factor receptor 4 (FGFR4) signaling pathway has been shown to drive the proliferation of a significant …
Number of citations: 25 pubs.acs.org
L Ma, Y Li, R Luo, Y Wang, J Cao, W Fu… - Journal of Medicinal …, 2023 - ACS Publications
Abnormal activation of fibroblast growth factor receptors (FGFRs) results in the development and progression of human cancers. FGFR2 is frequently amplified or mutated in cancers; …
Number of citations: 3 pubs.acs.org
M Katoh, M Katoh - Drugs of the Future, 2020 - access.portico.org
Infigratinib (NVP-BGJ398) is an orally bioavailable fibroblast growth factor receptor 1, 2 and 3 (FGFR-1/2/3) inhibitor. A phase I clinical trial (ClinicalTrials. gov Identifier NCT01004224) …
Number of citations: 2 access.portico.org
EL McInturff, SP France, CA Leverett… - Journal of Medicinal …, 2023 - ACS Publications
Each year, new drugs are introduced to the market, representing structures that have affinity for biological targets implicated in human diseases and conditions. These new chemical …
Number of citations: 3 pubs.acs.org

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